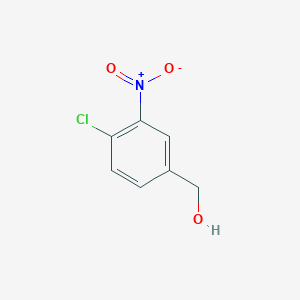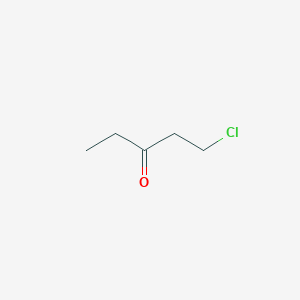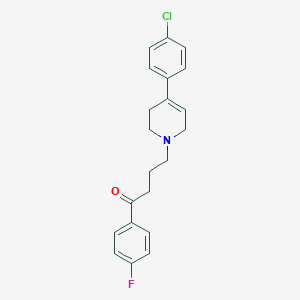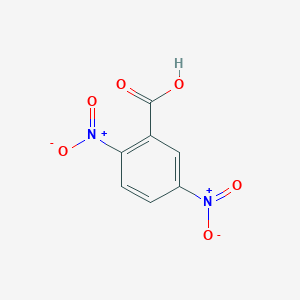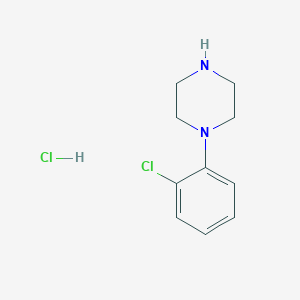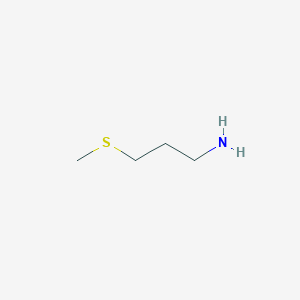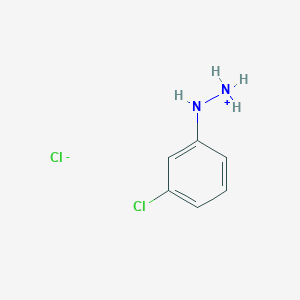
5-Methyl-3-heptanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
5-Methyl-3-heptanone oxime is synthesized through the oximation of 5-methyl-3-heptanone. This reaction involves the condensation of the ketone with hydroxylamine . The industrial production of this compound typically follows this synthetic route, ensuring a stable and high-quality product for use in various applications .
Analyse Chemischer Reaktionen
5-Methyl-3-heptanone oxime undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-heptanone oxime has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of oxime chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of bioactive compounds.
Industry: Widely used in the fragrance industry to impart green, fresh, and natural notes to perfumes and other scented products .
Wirkmechanismus
The mechanism of action of 5-Methyl-3-heptanone oxime involves its interaction with olfactory receptors, leading to the perception of its characteristic green and leafy aroma. At the molecular level, this compound binds to specific receptors in the olfactory system, triggering a signal transduction pathway that results in the sensation of smell .
Vergleich Mit ähnlichen Verbindungen
5-Methyl-3-heptanone oxime is unique in its ability to impart a green and leafy aroma, making it distinct from other similar compounds. Some similar compounds include:
Spirogalbanone: Known for its green and woody notes.
Vetiveryl Acetate: Provides a fresh and earthy aroma.
Triplal: Offers green and floral notes.
Compared to these compounds, this compound stands out for its intense green and ivy-like scent, making it a preferred choice for recreating fig leaf and other green notes in perfumery .
Eigenschaften
CAS-Nummer |
22457-23-4 |
|---|---|
Molekularformel |
C8H17NO |
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
(NE)-N-(5-methylheptan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H17NO/c1-4-7(3)6-8(5-2)9-10/h7,10H,4-6H2,1-3H3/b9-8+ |
InChI-Schlüssel |
CBVWMGCJNPPAAR-CMDGGOBGSA-N |
SMILES |
CCC(C)CC(=NO)CC |
Isomerische SMILES |
CCC(C)C/C(=N/O)/CC |
Kanonische SMILES |
CCC(C)CC(=NO)CC |
Key on ui other cas no. |
22457-23-4 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Irritant |
Synonyme |
5-Methyl-3-heptanone Oxime; Ethyl 2-Methylbutyl Ketoxime; NSC 166310 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



